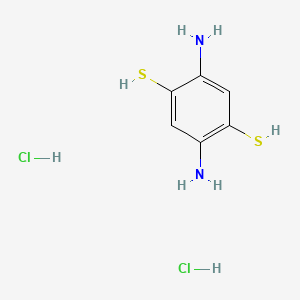

2,5-Diamino-1,4-benzenedithiol Dihydrochloride

説明

2,5-Diamino-1,4-benzenedithiol Dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2S2 . It is also known by other names such as 2,5-Dimercapto-1,4-phenylenediamine Dihydrochloride .

Synthesis Analysis

The compound can be synthesized via the polymerization of this compound with 2,2‘-dinitro-6,6‘-dimethylbiphenyl-4,4‘-dicarboxylic acid . Another method involves using 2,5-diamino-1,4-benzenedithiol as a bridging ligand in the synthesis of coordination polymers .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as ChemSpider and PubChem . The compound has a molar mass of 245.19 g/mol .Physical And Chemical Properties Analysis

The compound has a melting point of 210°C (dec.) (lit.), a boiling point of 420.1°C at 760 mmHg, and a flashing point of 207.9°C . Its vapor pressure is 1.85E-07mmHg at 25°C .科学的研究の応用

Synthesis and Characterization of Polymers

Poly(benzobisoxazoles) and Poly(benzobisthiazoles):

- Poly(benzobisoxazoles) (PBOs) and poly(benzobisthiazoles) (PBTs) have been synthesized using 2,5-diamino-1,4-benzenedithiol dihydrochloride. These polymers exhibit high thermal stability above 375°C and resistance to organic and inorganic solvents (Hayes & Harruna, 1998).

Sulfonated Polybenzothiazoles:

- Sulfonated polybenzothiazoles, synthesized from this compound, demonstrate high thermal and oxidative stability, excellent mechanical properties, and high proton conductivity. They are potential materials for proton exchange membranes (Wang, Xiao & Yan, 2012).

Poly(benzobisthiazole) with Tetramethylbiphenyl Moiety:

- Poly(benzobisthiazole)s containing an ortho-tetramethyl substituted biphenyl moiety have been synthesized using this compound. These polymers show enhanced stability at elevated temperatures (Hu et al., 1998).

Synthesis and Processing of Polymer Fibers

- Fiber Spinning and Properties:

- Tetramethylbiphenyl poly(benzobisthiazole)/PBZT copolymers, based on this compound, have been successfully spun into fibers from liquid crystalline solutions. These fibers demonstrate unique properties after thermal cross-linking (Hu, Polk & Kumar, 2000).

Electrical and Optical Properties

Conductivity of Polymeric Transition-Metal Complexes:

- Ladder-type polymeric transition metal(II) complexes based on 2,5-diamino-1,4-benzenedithiol exhibit high conductivity, especially the Co(II) complex. These complexes display unique electrical properties influenced by oxygenation and magnetic properties (Kim, Tsai, Yoon & Choi, 1993).

Third-Order Nonlinear Optical Properties:

- Benzobisthiazole polymers containing thiophene moieties have been synthesized and display third-order nonlinear optical properties. The study of these properties is crucial for the development of advanced optical materials (Dotrong et al., 1993).

Molecular Electronics

- Molecular Junctions:

- Studies on 1,4'-Benzenedithiol molecular junctions have revealed that mechanical force can control charge transport through the junction, showing a strain-induced shift of molecular orbitals. This has implications for the field of molecular electronics (Bruot, Hihath & Tao, 2011).

将来の方向性

生化学分析

Biochemical Properties

2,5-Diamino-1,4-benzenedithiol Dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of coordination polymers, where it acts as a bridging ligand . The nature of these interactions often involves the formation of coordination bonds with transition metals, which can influence the structure and function of the resulting complexes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to induce apoptosis, or programmed cell death, in cells exhibiting malignant transformation. This compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, its interaction with transition metals in coordination polymers can alter the optical and magnetic properties of these materials . Additionally, changes in gene expression have been observed in cells treated with this compound, further elucidating its role in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under dry conditions but may degrade in the presence of moisture and high temperatures . Long-term studies have shown that its impact on cellular function can vary, with some effects becoming more pronounced over extended periods of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may induce beneficial effects such as apoptosis in malignant cells. At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in experimental settings.

特性

IUPAC Name |

2,5-diaminobenzene-1,4-dithiol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2.2ClH/c7-3-1-5(9)4(8)2-6(3)10;;/h1-2,9-10H,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXLKRWRWNFGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S)N)S)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562260 | |

| Record name | 2,5-Diaminobenzene-1,4-dithiol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75464-52-7 | |

| Record name | 2,5-Diaminobenzene-1,4-dithiol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

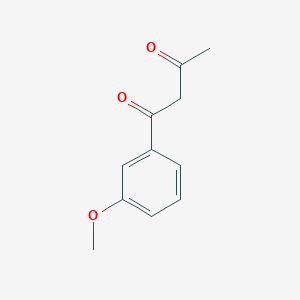

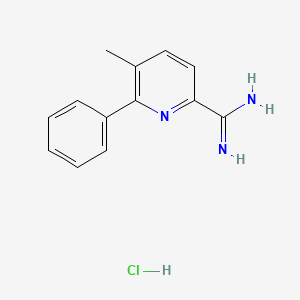

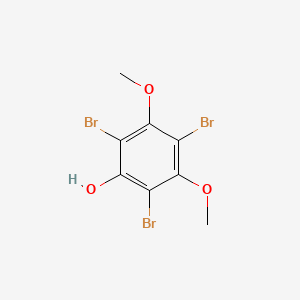

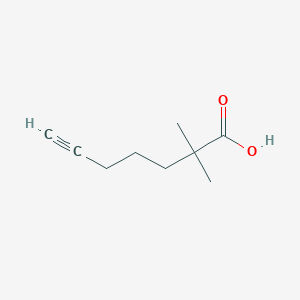

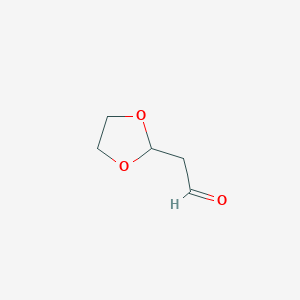

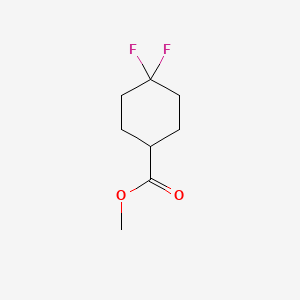

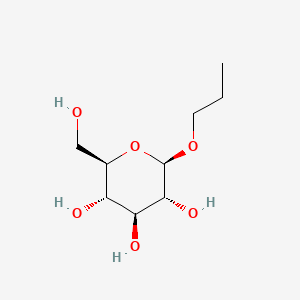

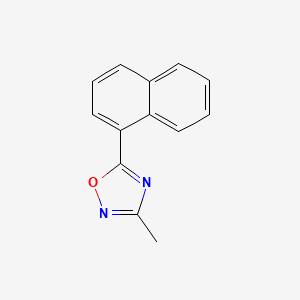

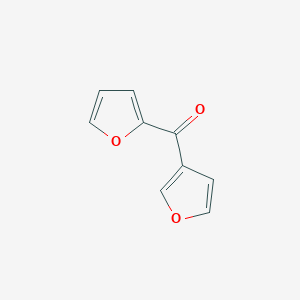

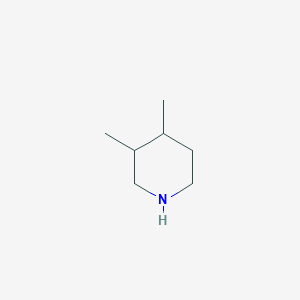

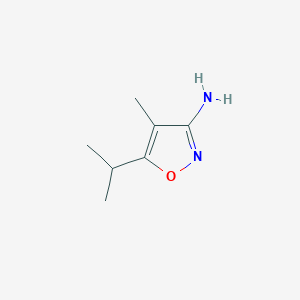

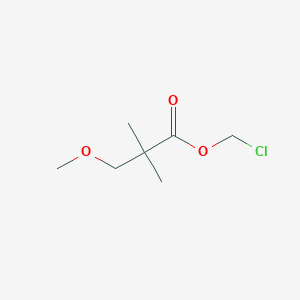

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。